molecular formula C10H11ClF3NO2 B1424898 Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate hydrochloride CAS No. 959139-69-6

Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate hydrochloride

Cat. No. B1424898
M. Wt: 269.65 g/mol
InChI Key: RPXMEOKUUURFCU-UHFFFAOYSA-N
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Description

“Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate hydrochloride” is a chemical compound with the CAS Number: 390815-48-2 . It has a molecular weight of 269.65 . The IUPAC name for this compound is methyl amino [4-(trifluoromethyl)phenyl]acetate hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10F3NO2.ClH/c1-16-9(15)8(14)6-2-4-7(5-3-6)10(11,12)13;/h2-5,8H,14H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point range of 176 - 179 degrees Celsius . The compound should be stored under inert gas .

Scientific Research Applications

Synthesis and Optimization

Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate hydrochloride has been utilized in various synthesis processes. For instance, an optimized synthesis process involving the methanol solution of thionyl chloride to produce Methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride was developed, highlighting its use in chemical synthesis and optimization (Wang Guo-hua, 2008).

Novel Compound Formation

This compound has been used in the synthesis of novel imidazo[1,2-a]pyrimidine compounds, demonstrating its role in the creation of new chemical structures with potential applications in various fields (J. Liu, 2013).

Herbicidal Activity

Research has explored its use in synthesizing compounds with herbicidal activity. For example, isomers of methyl [[[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]oxy]acetate showed significant herbicidal effects on various broadleaf weeds (Yoshiharu Hayashi & H. Kouji, 1990).

Electrophore Reagent

It has been synthesized as an electrophore reagent, AMACE1, useful in trace organic analysis. This showcases its utility in analytical chemistry for detecting small organic analytes (R. Lu & R. Giese, 2000).

Antihypertensive Agents

The compound has also been used in the synthesis of thiosemicarbazides, triazoles, and Schiff bases as potential antihypertensive α-blocking agents, indicating its significance in medicinal chemistry (B. F. Abdel-Wahab et al., 2008).

Antibacterial Compounds

Research into the synthesis of novel 4‐Oxo‐1,3‐thiazolidines, 2‐Oxoazetidines and 5‐Oxoimidazolines using methyl 2-{2-[4-oxo-3-(arylcarbonylamino )-1 ,3-thiazolidin-2-yl] phenoxy} acetates indicates its role in creating antibacterial compounds (N. Desai et al., 2001).

Antimalarial Activity

It has been involved in the synthesis of compounds with antimalarial activity, such as in the study of quantitative structure-activity relationships of tebuquine and related compounds (L. M. Werbel et al., 1986).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2.ClH/c1-16-9(15)8(14)6-4-2-3-5-7(6)10(11,12)13;/h2-5,8H,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXMEOKUUURFCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate hydrochloride

CAS RN

959139-69-6
Record name methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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